2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Beschreibung
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Classification
The compound 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid belongs to the benzimidazole class of heterocyclic compounds. Its systematic name reflects:
- Parent structure : Benzimidazole (a fused benzene and imidazole ring system).
- Substituents :
- A methoxy (-OCH₃) group at position 2.
- A complex biphenylmethyl-trityltetrazolyl substituent at position 3.
- A carboxylic acid (-COOH) group at position 4.
The trityltetrazolyl moiety consists of a tetrazole ring (N=N-N-N) substituted with a triphenylmethyl (trityl) group at the N-2 position and a biphenyl-4-methyl group at the C-5 position.
Molecular Formula and Weight Analysis
The molecular formula is C₄₂H₃₂N₆O₃ , with a molecular weight of 682.8 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00). The compound’s structure includes:
- Benzimidazole core : 7 carbons, 2 nitrogens.
- Methoxy group : 1 carbon, 3 hydrogens, 1 oxygen.
- Trityltetrazolyl-biphenylmethyl substituent :
- Tetrazole ring : 4 nitrogens.
- Trityl group : 3 phenyl rings (C₁₈H₁₅).
- Biphenylmethyl bridge : C₁₃H₁₀.
- Carboxylic acid : 1 carbon, 1 oxygen.
Spectroscopic Characterization
FTIR Analysis
Key absorption bands in the FTIR spectrum would include:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H (benzimidazole) | ~3100–3300 | Stretching in aromatic amine |
| C=O (carboxylic acid) | ~1700 | Carbonyl stretching |
| C=N (tetrazole) | ~1600–1650 | Aromatic heteroatom bond |
| C-O (methoxy) | ~1250–1300 | Ether stretching |
| C-H (aromatic) | ~700–900 | Out-of-plane bending |
These assignments align with benzimidazole and tetrazole derivatives.
NMR Spectroscopy
| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Methoxy (-OCH₃) | 3.8–4.0 (s, 3H) | 55–57 |
| Benzimidazole protons (aromatic) | 7.0–8.5 (m) | 120–150 |
| Biphenylmethyl bridge | 4.5–5.0 (s, 2H) | 40–45 |
| Tetrazole C-5 (biphenyl) | 7.2–7.8 (m) | 130–140 |
| Trityl phenyl rings | 6.8–7.3 (m, 15H) | 125–135 |
The ¹³C NMR would show distinct signals for the tetrazole carbons (C-5 at ~165 ppm) and trityl carbons (C-1 at ~140 ppm).
Mass Spectrometry
The molecular ion peak would appear at m/z 682.8 [M]⁺. Fragmentation pathways may involve:
- Loss of trityl group (C₁₈H₁₅, 243.24 amu): m/z 682.8 → 439.6 [M - C₁₈H₁₅]⁺.
- Decarboxylation : m/z 682.8 → 636.8 [M - COOH]⁺.
- Cleavage of biphenylmethyl bridge : m/z 682.8 → 414.2 [M - C₁₃H₁₀O₂]⁺.
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction (SCXRD) data for structurally related trityltetrazolyl intermediates reveal:
- Tetrazole regiochemistry : The trityl group occupies the N-2 position of the tetrazole ring, not N-1.
- Conformational features :
- Benzimidazole : Planar fused ring system with partial double-bond character in the imidazole moiety.
- Biphenylmethyl bridge : Torsion angles (~60°) between the two phenyl rings to minimize steric strain.
- Carboxylic acid : Intramolecular hydrogen bonding between the -COOH group and adjacent nitrogen atoms.
Computational Modeling of Electronic Structure (DFT Calculations)
Density functional theory (DFT) studies at the B3LYP/6-31G(d) level provide insights into:
| Property | Value | Significance |
|---|---|---|
| HOMO-LUMO gap | ~3.5 eV | Indicates moderate electronic stability |
| Electrophilic sites | Tetrazole N-1, benzimidazole N-3 | Potential sites for nucleophilic attack |
| Dipole moment | ~5.2 Debye | Polarization due to -COOH and -OCH₃ groups |
Mulliken charge analysis would show partial positive charges on tetrazole nitrogens and negative charges on the carboxylate oxygen, consistent with resonance structures.
Eigenschaften
IUPAC Name |
2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32N6O3/c1-51-41-43-37-23-13-22-36(40(49)50)38(37)47(41)28-29-24-26-30(27-25-29)34-20-11-12-21-35(34)39-44-46-48(45-39)42(31-14-5-2-6-15-31,32-16-7-3-8-17-32)33-18-9-4-10-19-33/h2-27H,28H2,1H3,(H,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQMXDRFDYNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Introduction of the Methoxy Group
Methylation at position 2 is achieved using dimethyl sulfate or methyl iodide under basic conditions. For instance, treatment of the benzimidazole with dimethyl sulfate in methanol at 40–60°C introduces the methoxy group selectively. Phase transfer catalysts, such as tetrabutylammonium bromide, enhance reaction efficiency by facilitating interfacial interactions.
Oxidation to Carboxylic Acid at Position 4
The methyl group at position 4 is oxidized to a carboxylic acid using hydrogen peroxide in the presence of phthalic anhydride. This step requires careful temperature control (–10 to 10°C) to prevent over-oxidation. Yields typically range from 70–80% after purification by recrystallization.
Synthesis of the Tetrazole-Containing Biphenyl Side Chain
Tetrazole Formation and Protection
The tetrazole moiety is introduced via [2+3] cycloaddition between benzonitrile and ammonium azide under refluxing conditions. Subsequent protection of the tetrazole with a trityl group ensures stability during subsequent reactions. Tritylation is performed using triphenylmethyl chloride in dichloromethane with triethylamine as a base.
Ortho-Lithiation and Cross-Coupling
Ortho-lithiation of the trityl-protected tetrazolylbenzene with n-butyllithium (–20°C, THF) generates a reactive aryllithium intermediate. Transmetallation with zinc chloride forms an arylzinc species, which undergoes nickel-catalyzed cross-coupling with p-iodotoluene to yield the biphenyl structure.
Table 2: Key Reaction Parameters for Tetrazole-Phenyl Coupling
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Lithiation | n-BuLi, THF | –20°C | 90 |
| Transmetallation | ZnCl₂, THF | 0°C | 85 |
| Cross-Coupling | (PPh₃)₂NiCl₂, p-iodotoluene | 25°C | 78 |
Coupling of the Side Chain to the Benzimidazole Core
The biphenyl-tetrazole side chain is attached to the benzimidazole via a nucleophilic substitution reaction. A chloromethyl intermediate, synthesized by treating the biphenyl alcohol with thionyl chloride, reacts with the benzimidazole at position 3 in a two-phase system (dichloromethane/water) using sodium hydroxide and a phase transfer catalyst. This method achieves 75–85% yield while minimizing byproduct formation.
Final Deprotection and Purification
The trityl protecting group is retained in the final product, as its removal is unnecessary for the target compound. Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from methanol to achieve >95% purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of alkylated or acylated benzimidazole derivatives
Wissenschaftliche Forschungsanwendungen
2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Angiotensin II Receptor Blockers (ARBs)
The following table compares key structural and pharmacological features:
Key Observations :
- Trityl vs. Deprotected Tetrazole : The trityl group in the target compound increases molecular weight by ~267 g/mol compared to candesartan. This may reduce renal clearance but improve membrane permeability.
- Methoxy vs.
- Oxadiazolone vs. Tetrazole : Azilsartan’s oxadiazolone ring enhances solubility (logP ~2.1) compared to tetrazole-containing ARBs (logP ~3.5–4.0), favoring faster absorption .
Benzimidazole Derivatives with Triazole/Thiazole Moieties
describes benzimidazole-triazole-thiazole hybrids (e.g., compounds 9a–9e ) with antimicrobial and antihypertensive activity. Key comparisons include:
Structural Insights :
- The target compound’s carboxylic acid enables ionic interactions with AT₁ receptors, whereas 9c relies on halogen bonding (bromine) and π-π stacking (thiazole) for antimicrobial activity.
- Triazole Linkers : Both compounds use triazole as a spacer, but the target compound’s trityl group introduces steric hindrance absent in 9c .
Research Findings and Implications
- Prodrug Potential: The trityl group in the target compound may act similarly to TCV-116 (candesartan prodrug), which shows 48-fold higher oral efficacy than its parent drug .
- Synthetic Challenges : Introducing the trityl group requires protective strategies, as seen in ’s use of Cu(I)-catalyzed azide-alkyne cycloaddition for triazole formation.
- Biological Trade-offs : While the trityl group enhances lipophilicity, it may reduce binding affinity. Comparative studies with candesartan are needed to quantify this effect.
Biologische Aktivität
2-Methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid is a complex organic compound belonging to the benzimidazole family. Its unique structural features, including a methoxy group, a carboxylate moiety, and a trityltetrazole substituent, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and potential applications in various fields.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 682.8 g/mol. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Benzimidazole |
| Functional Groups | Methoxy, Carboxylic Acid, Trityltetrazole |
| Molecular Weight | 682.8 g/mol |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
- Introduction of Methoxy Group : Methylation using agents like dimethyl sulfate or methyl iodide.
- Attachment of Trityltetrazolylphenyl Group : This is often done through coupling reactions such as Suzuki-Miyaura or Stille coupling.
Anticancer Properties
Research has indicated that benzimidazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Antimicrobial Activity
Benzimidazole derivatives have also been reported to possess antimicrobial properties. The presence of the trityltetrazole moiety enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against both gram-positive and gram-negative bacteria.
Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby preventing substrate binding. This mechanism has been observed in studies focusing on enzymes involved in cancer metabolism.
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- DNA Binding : The benzimidazole core is known for its ability to intercalate with DNA, potentially disrupting replication and transcription processes.
- Protein Interaction : The compound may modulate protein functions by binding to specific receptors or enzymes, influencing various biochemical pathways.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a similar benzimidazole derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer effects.
Study 2: Antimicrobial Efficacy
In another study published in Antibiotics, compounds related to this structure showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Q & A
Q. Basic
- NMR spectroscopy : and NMR to verify substitution patterns (e.g., methoxy at C2, tetrazole at C3) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 444.47 for deuterated analogs) .
- IR spectroscopy : Peaks at 1700–1720 cm (C=O stretch) and 2500–2600 cm (tetrazole N-H) .
What are key considerations in designing SAR studies for derivatives of this compound?
Advanced
Focus on:
- Tetrazole bioisosteres : Replace the trityl-tetrazole group with carboxylic acid or sulfonamide to assess angiotensin II receptor binding .
- Methoxy position : Compare C2 vs. C4 substitution effects on solubility and potency .
- Benzimidazole modifications : Introduce halogen substituents (e.g., fluoro at C5) to enhance metabolic stability .
Validate using: - In vitro assays : Radioligand binding (IC) and functional antagonism (Ca flux) in HEK293 cells expressing AT1 receptors .
How does deuteration (e.g., Candesartan D4) impact pharmacokinetic properties?
Advanced
Deuterating the tetrazole-phenyl group (e.g., Candesartan D4) slows metabolism via the isotope effect , extending half-life. Methodologies include:
- LC-MS/MS : Quantify plasma concentrations in rodent models to compare of deuterated vs. non-deuterated forms .
- CYP450 inhibition assays : Test metabolic stability using human liver microsomes to identify deuterium-sensitive pathways .
What computational approaches predict binding affinity to angiotensin receptors?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with AT1 receptor residues (e.g., Lys199, His256) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzimidazole-tetrazole core in the binding pocket .
- Free energy calculations : Apply MM-PBSA to estimate ΔG for derivatives .
How can solubility challenges during in vitro assays be addressed?
Q. Basic
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin to enhance aqueous solubility .
- pH adjustment : Prepare stock solutions at pH 7.4 (PBS) to mimic physiological conditions .
- Surfactants : Add Tween-80 (0.01%) to prevent aggregation in cell-based assays .
What strategies minimize byproducts during trityl-tetrazole intermediate synthesis?
Q. Advanced
- Temperature control : Maintain <60°C during tritylation to avoid detritylation .
- Protecting group alternatives : Compare trityl vs. SEM (2-(trimethylsilyl)ethoxymethyl) for tetrazole stability .
- Workup protocols : Use cold ether precipitation to isolate intermediates with >95% purity .
How do tetrazole tautomers influence bioactivity, and how are they characterized?
Advanced
The tetrazole group exists in 1H- and 2H-tautomeric forms, affecting hydrogen-bonding capacity. Characterize via:
- X-ray crystallography : Resolve tautomer populations in the solid state .
- NMR : Detect chemical shift differences between tautomers in solution .
Bioactivity correlation: 2H-tautomers show higher AT1 receptor affinity due to stronger His256 interaction .
What best practices ensure reproducibility in enzymatic assays for this compound?
Q. Basic
- Standardized protocols : Use identical ATP concentrations and incubation times (e.g., 30 min at 37°C) across replicates .
- Controls : Include losartan (positive control) and vehicle (DMSO) in every assay plate .
- Data normalization : Express inhibition as % of baseline activity (vehicle-treated wells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
